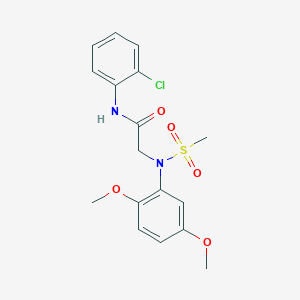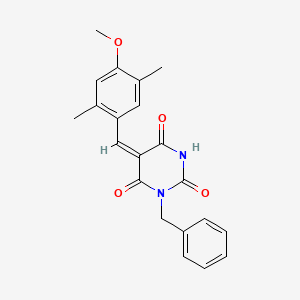
1-benzyl-5-(4-methoxy-2,5-dimethylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
1-benzyl-5-(4-methoxy-2,5-dimethylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, BRD4 inhibitor JQ1, and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-benzyl-5-(4-methoxy-2,5-dimethylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of BRD4. BRD4 is a protein that binds to acetylated histones, which are involved in the regulation of gene expression. By inhibiting the activity of BRD4, this compound may be able to alter the expression of certain genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of certain bacteria and viruses, and may have potential applications in the treatment of infectious diseases. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-benzyl-5-(4-methoxy-2,5-dimethylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its specificity for BRD4. This compound has been shown to selectively inhibit the activity of BRD4, without affecting other proteins or enzymes. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 1-benzyl-5-(4-methoxy-2,5-dimethylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research could focus on the development of more potent and selective inhibitors of BRD4, which may have greater efficacy in the treatment of cancer. Additionally, future research could investigate the potential applications of this compound in the treatment of other diseases, such as infectious and inflammatory diseases. Finally, further research could explore the potential use of this compound in combination with other drugs or therapies, to determine whether it may have synergistic effects.
Applications De Recherche Scientifique
1-benzyl-5-(4-methoxy-2,5-dimethylbenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of BRD4, a protein that plays a key role in the development and progression of certain types of cancer, including leukemia, lymphoma, and multiple myeloma. By inhibiting the activity of BRD4, this compound may be able to slow or stop the growth of cancer cells.
Propriétés
IUPAC Name |
(5E)-1-benzyl-5-[(4-methoxy-2,5-dimethylphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-13-10-18(27-3)14(2)9-16(13)11-17-19(24)22-21(26)23(20(17)25)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,22,24,26)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIIFTAQDQTTBY-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1OC)C)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[5-(2-carboxyvinyl)-2,3-dimethoxyphenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B3674717.png)
![N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}isonicotinamide](/img/structure/B3674724.png)
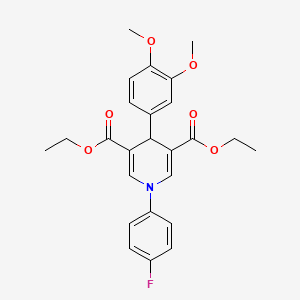
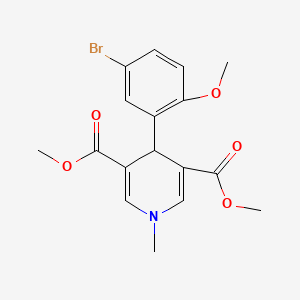
![4-chloro-2-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3674743.png)
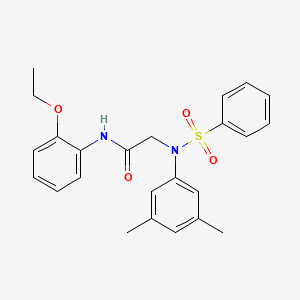
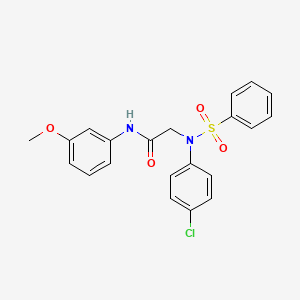
![N~1~-(3-bromophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674761.png)
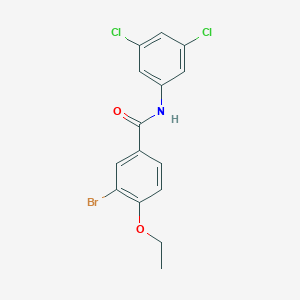
![N~1~-(2-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3674789.png)
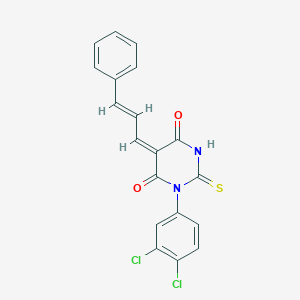
![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3674801.png)

